2-[(2-hydroxyethyl)amino]-1-[3'-(4-methylphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one
Description
The compound “2-[(2-hydroxyethyl)amino]-1-[3'-(4-methylphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one” is a structurally complex bipyrazole derivative characterized by a 3,4-dihydro-1'H,2H-[3,4'-bipyrazole] core. Key substituents include:
- A 4-methylphenyl group at position 3' and a phenyl group at position 1', contributing steric bulk and aromatic π-π stacking capabilities.
- A thiophen-2-yl group at position 5, introducing sulfur-containing heterocyclic properties, which may influence electronic effects and binding affinity in biological systems.
For instance, describes the synthesis of 3,4-dihydrobipyrazole carbothioamides via cyclocondensation reactions . Similarly, highlights the use of bromoacetophenone in nucleophilic substitution reactions to introduce ethanone moieties in triazole derivatives . These approaches could be adapted for the target compound, with modifications to incorporate the hydroxyethylamino and thiophene substituents.
Potential applications are inferred from structurally related compounds. For example, bipyrazole and triazole derivatives in and exhibit antimicrobial and antitumor activities, suggesting the target compound may share similar biological relevance .
Properties
IUPAC Name |
2-(2-hydroxyethylamino)-1-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S/c1-19-9-11-20(12-10-19)27-22(18-31(30-27)21-6-3-2-4-7-21)24-16-23(25-8-5-15-35-25)29-32(24)26(34)17-28-13-14-33/h2-12,15,18,24,28,33H,13-14,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZYWKQIUKJRFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)CNCCO)C4=CC=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
The compound is a complex organic molecule that belongs to the class of bipyrazole derivatives. Bipyrazoles have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of functional groups such as hydroxyethyl and thiophenyl in this compound may contribute to its pharmacological profile.
Anticancer Activity
Bipyrazole derivatives have been extensively studied for their anticancer potential. Research has indicated that modifications in the bipyrazole structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with electron-donating substituents tend to exhibit improved activity due to increased interaction with biological targets involved in cancer proliferation.
Case Study:
A study published in European Journal of Medicinal Chemistry explored a series of bipyrazole derivatives and reported that specific substitutions led to significant growth inhibition in human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The antimicrobial properties of bipyrazole derivatives have also been documented. The incorporation of thiophene rings has been shown to enhance the activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro studies demonstrated that certain bipyrazole derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of bipyrazole derivatives. Variations in substituents can significantly influence their pharmacological properties.
| Substituent | Effect on Activity |
|---|---|
| Hydroxyethyl group | Enhances solubility and bioavailability |
| Thiophenyl moiety | Increases antibacterial potency |
| Methylphenyl substitution | Modulates cytotoxicity |
Safety and Toxicity
While exploring the biological activity, it is essential to consider the safety profile of such compounds. Preliminary toxicity assessments indicate that certain bipyrazole derivatives exhibit low toxicity in animal models, but comprehensive toxicity studies are necessary for clinical applications.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Influence: The bipyrazole core in the target compound and derivatives provides rigidity and planar geometry, favoring intercalation or enzyme binding . Pyrazolo-pyrimidine () and triazole () cores exhibit distinct electronic profiles, affecting reactivity and bioactivity .
Substituent Effects: The 2-hydroxyethylamino group in the target compound distinguishes it from nitro () or morpholine () substituents, likely improving aqueous solubility compared to more hydrophobic analogs . 4-Methylphenyl and phenyl groups contribute steric hindrance, which may reduce metabolic degradation compared to smaller substituents like allyl () .
Biological Activity: Carbothioamide bipyrazoles () show antimicrobial properties, suggesting the target compound’s thiophene and hydroxyethyl groups could modulate similar activity with enhanced selectivity .
Physicochemical Properties
- Solubility: The hydroxyethylamino group likely enhances polar solubility compared to nitro () or benzothiazole () analogs .
- Thermal Stability: The bipyrazole core’s fused rings may increase melting points relative to monocyclic pyrazoles (), though experimental data are needed .
Preparation Methods
Preparation of 3-Cyanoacetylpyrazole Intermediate
The bipyrazole scaffold is constructed from 3-cyanoacetylpyrazole derivatives. As detailed in Dawood et al. (2009), 3-bromoacetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile (1 ) reacts with dimethyl sulfide in methanol to form a dimethylsulfonium bromide intermediate (2 ), which subsequently reacts with arenediazonium chlorides to yield hydrazonoyl bromides (4a,b ). These intermediates are pivotal for assembling the bipyrazole backbone.
Reaction Conditions :
Coupling of Pyrazole Units
Hydrazonoyl bromides (4a,b ) react with cyanoacetylpyrazole derivatives under basic conditions to form bipyrazoles. For example, treatment of 4a with sodium ethoxide in ethanol produces 1'-acetyl-1,5-diphenyl-1H,1'H-[3,5']bipyrazolyl-4,4'-dicarbonitriles (20a,b ) in 70–95% yield.
Critical Parameters :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Thiophene addition | Thiophene-2-carbaldehyde | 85°C, 5 h | 78% |
| Phenyl alkylation | Benzyl bromide | NaOH, DMF, 25°C | 82% |
Functionalization with 2-Hydroxyethylamino Ethanone
Amination and Hydroxyethylation
The ethanone side chain is functionalized via a two-step process:
-
Amination : React the bipyrazole intermediate with ethylenediamine in ethanol at 50°C for 4 h.
-
Hydroxyethylation : Treat the amine intermediate with ethylene oxide in THF at 0°C, followed by quenching with HCl.
Characterization Data :
Purification and Analytical Validation
Q & A
Q. What are the optimal synthetic routes for preparing this bipyrazole derivative, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step condensation and cyclization reactions. For example, pyrazole-thiophene intermediates can be formed via cyclocondensation of hydrazines with α,β-unsaturated ketones under reflux in ethanol or methanol . Catalyst selection is critical: Cs₂CO₃ has been shown to enhance yields in analogous bipyrazole syntheses by promoting efficient cyclization . Purity optimization requires post-synthetic purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization from ethanol-DMF mixtures .
Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
- NMR : Assign peaks for the thiophene (δ 6.8–7.4 ppm in ¹H NMR), bipyrazole protons (δ 2.5–3.8 ppm for dihydropyrazole CH₂ groups), and hydroxyethylamino substituents (δ 3.5–4.0 ppm) .
- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry and confirm the 3,4-dihydro-1'H,2H-[3,4'-bipyrazole] core .
Q. What stability assessments are critical for this compound under experimental storage conditions?
Conduct accelerated stability studies by:
- Exposing the compound to varying pH (2–12) and monitoring degradation via HPLC .
- Testing thermal stability at 4°C, 25°C, and 40°C over 30 days, with periodic LC-MS analysis to detect decomposition products .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s biological targets and binding affinity?
- Docking protocols : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., cyclooxygenase-2 or kinases). Parameterize the thiophene and bipyrazole moieties as key pharmacophores .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays . For example, derivatives with halogen substituents on the phenyl ring showed enhanced binding to bacterial DNA gyrase (ΔG = -9.2 kcal/mol) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Q. How does substituent variation (e.g., thiophene vs. phenyl groups) impact physicochemical and pharmacological properties?
- LogP and solubility : Replace the thiophene with a phenyl group to increase hydrophobicity (ΔLogP = +0.7), reducing aqueous solubility but enhancing membrane permeability .
- Bioactivity : Thiophene-containing analogs exhibit superior antifungal activity (MIC = 8 µg/mL against C. albicans) compared to phenyl derivatives (MIC = 32 µg/mL) due to sulfur-mediated target interactions .
Q. What experimental designs are recommended for studying degradation pathways in environmental or biological matrices?
- Environmental fate : Use OECD 308 guidelines to assess hydrolysis and photolysis in water/sediment systems under simulated sunlight .
- Biotransformation : Incubate with rat liver microsomes and profile metabolites via UPLC-QTOF-MS .
Methodological Recommendations
- Synthetic optimization : Screen alternative catalysts (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent systems (DMF vs. ethanol) to improve yields .
- Biological assays : Include positive controls (e.g., fluconazole for antifungal studies) and validate target engagement using CRISPR-Cas9 knockout models .
- Data interpretation : Apply multivariate analysis to disentangle substituent effects from assay-specific variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
